molecular formula C14H15BrN2OS B2719135 4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine CAS No. 1315368-89-8

4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine

Cat. No.: B2719135
CAS No.: 1315368-89-8
M. Wt: 339.25
InChI Key: SAGJEYRZFHOCRK-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a bromophenyl group, an oxolan-2-ylmethyl group, and a thiazol-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or other brominating agents.

    Attachment of the oxolan-2-ylmethyl group: This can be done through alkylation reactions, where the oxolan-2-ylmethyl group is introduced to the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce various substituted thiazole compounds.

Scientific Research Applications

4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine
  • 4-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine
  • 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine

Uniqueness

4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS/c15-11-5-3-10(4-6-11)13-9-19-14(17-13)16-8-12-2-1-7-18-12/h3-6,9,12H,1-2,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGJEYRZFHOCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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